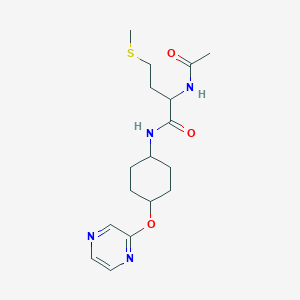

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been the focus of considerable attention in the fields of drug invention and development .

Synthesis Analysis

There are several methods for synthesizing benzofuran derivatives. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative cyclization, hydroalkoxylation, and reductive cyclization .

Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives have demonstrated significant anticancer potential. For instance, compound 36 (Fig. 8) derived from this class of compounds exhibits substantial cell growth inhibitory effects across various cancer cell lines. Notably, it shows inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore the mechanisms underlying this promising anticancer activity.

Hepatitis C Virus (HCV) Treatment

A novel macrocyclic benzofuran compound has been discovered with potent anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease . Further investigations into its mode of action and clinical applications are ongoing.

Synthetic Chemistry

Benzofuran compounds serve as essential building blocks in synthetic chemistry. Novel methods for constructing benzofuran rings have emerged, including a unique free radical cyclization cascade that enables the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .

Drug Lead Compound Exploration

Given their diverse pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds. Researchers explore their structures and bioactivities to identify novel drug candidates. Natural products containing benzofuran rings, such as those found in higher plants, serve as valuable sources for drug discovery .

Enantioselective Synthesis

Researchers have developed strategies for the enantioselective synthesis of chiral benzofuran derivatives. For example, chiral 2-methyl-2,3-dihydro-1-benzofuran can be prepared from salicylaldehyde through asymmetric reduction using a spiroborate ester catalyst . This approach facilitates the creation of optically active compounds with potential pharmaceutical applications.

Antioxidant and Anti-Inflammatory Properties

While specific studies on this particular compound are limited, benzofuran derivatives in general exhibit antioxidant and anti-inflammatory properties. These characteristics make them interesting targets for further investigation in the context of oxidative stress-related diseases and inflammation-related disorders.

Orientations Futures

Mécanisme D'action

Target of action

The compound “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” contains a benzofuran ring, which is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical pathways

Benzofuran derivatives have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The solubility and stability of the compound could be influenced by the benzofuran ring and the carboxylic acid group .

Result of action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Action environment

The action, efficacy, and stability of “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” could be influenced by various environmental factors such as temperature and pH .

Propriétés

IUPAC Name |

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHXYVGXFLZVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2696787.png)

![Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride](/img/structure/B2696788.png)

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)

![2-[1-(3-Methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2696796.png)

![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)